molecular formula C17H21N5O4 B2896889 N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine CAS No. 1211726-97-4

N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine

Cat. No.: B2896889
CAS No.: 1211726-97-4
M. Wt: 359.386
InChI Key: ZIHWBVHOWUJMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a pyrimidine derivative with a unique substitution pattern. Its structure features:

  • 5-Nitro group: A strong electron-withdrawing substituent that may enhance reactivity or influence binding affinity.
  • 6-Methyl group: Enhances steric bulk and modulates electronic effects.
  • N2-[(oxolan-2-yl)methyl]: A tetrahydrofuran-derived moiety that may improve solubility and conformational flexibility.

This compound belongs to a class of pyrimidines studied for their biological activities, including antimicrobial and immunomodulatory properties .

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-11-15(22(23)24)16(20-12-5-7-13(25-2)8-6-12)21-17(19-11)18-10-14-4-3-9-26-14/h5-8,14H,3-4,9-10H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHWBVHOWUJMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2CCCO2)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Crystallographic Comparisons

Key structural differences between the target compound and analogs are summarized below:

Compound Name Substituents (Positions) Dihedral Angles (°) Hydrogen Bonding Features Reference
Target Compound 5-NO₂, N2-(oxolan-2-yl)methyl Not reported Likely intramolecular N–H⋯N/O interactions*
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-(4-methoxyphenyl)aminomethyl, 4-NH(2-FPh) 12.8, 12.0, 86.1 Intramolecular N–H⋯N; C–H⋯O/π
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 5-(4-ethoxyphenyl)aminomethyl, 4-NH(2-FPh) 15.4, 28.4, 77.5 Intermolecular N–H⋯N; π-π stacking
HMDB0249307 (N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine) N4-(benzodioxolyl), 6-(3-methoxyphenyl) Not reported Likely C–H⋯O interactions*

*Inferred from substituent chemistry.

Key Observations :

  • Dihedral Angles: The target compound’s 5-nitro group may impose greater planarity compared to analogs with bulkier 5-aminomethyl substituents (e.g., 12.8° vs.
  • Hydrogen Bonding : Unlike analogs with N–H⋯N bonds (e.g., ), the nitro group in the target compound may favor stronger dipole interactions or act as a hydrogen bond acceptor.
Pharmacokinetic and Drug-Likeness Comparisons

highlights in silico methods for evaluating pyrimidine derivatives. While data for the target compound are absent, key comparisons can be inferred:

Compound Name LogP* Water Solubility* Bioavailability Score* Nitro Group Impact
Target Compound ~2.5 Moderate Moderate High metabolic lability
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ~3.1 Low Low
HMDB0249307 ~2.8 Moderate Moderate

*Predicted using Swiss ADME (analog-based inference) .

Key Observations :

  • The nitro group in the target compound may reduce metabolic stability compared to methoxy/ethoxy analogs but could enhance reactivity for targeted covalent binding.
  • The oxolan-2-ylmethyl group likely improves solubility over purely aromatic substituents (e.g., phenyl in ).

Biological Activity

N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural components of this compound contribute to its diverse biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N6O3C_{17}H_{22}N_{6}O_{3}, with a molecular weight of approximately 358.4 g/mol. The presence of the oxolan-2-ylmethyl group is significant as it may influence the compound's biological activity by enhancing solubility and bioavailability.

Property Value
Molecular FormulaC17H22N6O3
Molecular Weight358.4 g/mol
IUPAC NameThis compound
InChI KeyJKEWGBJXQXXVLM-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds within the pyrimidine class exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In a study assessing the cytotoxicity of similar compounds, it was found that modifications in the structure could enhance activity against specific cancer types. For instance, derivatives with similar functional groups demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism of action often involves inhibition of key enzymes involved in cell proliferation.

Antimicrobial Activity

The compound's nitro group is known to confer antimicrobial properties, which have been explored in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit broad-spectrum antimicrobial activity.

The mechanism through which this compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : By interacting with cellular receptors, it can alter signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The nitro group may induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Cytotoxicity Studies : A comparative analysis of various pyrimidine derivatives revealed that modifications at the 6-position significantly enhance anticancer activity. The most active derivative showed an IC50 value of 0.13 µM against MCF-7 cells .
  • Antimicrobial Screening : In vitro studies indicated that compounds similar to N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.